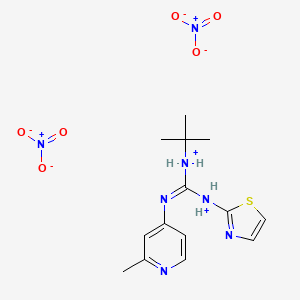
D-Myo-inositol 1,4-bis-phosphate potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Myo-inositol 1,4-bis-phosphate potassium salt: is a chemical compound that belongs to the class of inositol phosphates. These compounds play a crucial role in various cellular processes, including signal transduction and regulation of cellular activities. This compound is particularly significant due to its involvement in the phosphoinositide signaling pathway, which is essential for various physiological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-order inositol phosphates.
Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.
Wissenschaftliche Forschungsanwendungen
D-Myo-inositol 1,4-bis-phosphate potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.
Biology: Plays a role in studying cellular signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential therapeutic effects in diseases related to dysregulated inositol phosphate metabolism.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
- D-Myo-inositol 1,4,5-trisphosphate potassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate ammonium salt
- D-Myo-inositol 1,2,3,4,5-pentakisphosphate decasodium salt
Comparison: D-Myo-inositol 1,4-bis-phosphate potassium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities. Compared to other inositol phosphates, it has a unique role in the regulation of calcium-mediated signaling pathways. Its selective binding to certain receptors and its ability to modulate specific cellular processes make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H11K3O12P2 |
|---|---|
Molekulargewicht |
454.39 g/mol |
IUPAC-Name |
tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
InChI-Schlüssel |
CUNCHHBIEZLICD-FYZQEJBVSA-K |
Isomerische SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)








